2-methyl-N-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Imidazole: Another heterocyclic compound with diverse applications.
Uniqueness
Its combination of functional groups and heterocyclic rings provides versatility in chemical reactions and biological activities .
Properties
Molecular Formula |
C27H26N4O |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-methyl-N-phenyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H26N4O/c1-17(2)19-13-15-20(16-14-19)25-24(26(32)29-21-9-5-4-6-10-21)18(3)28-27-30-22-11-7-8-12-23(22)31(25)27/h4-17,25H,1-3H3,(H,28,30)(H,29,32) |
InChI Key |
IEJYJXLEQUZQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(C)C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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